Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeceth-3 is a surfactant and emulsifier commonly used in cosmetic products. It is a polyethylene glycol ether of undecyl alcohol, which means it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This dual compatibility allows it to mix water and oil, making it an essential ingredient in many personal care products .
Preparation Methods
Undeceth-3 is synthesized through the ethoxylation of undecyl alcohol. This process involves the reaction of undecyl alcohol with ethylene oxide under controlled conditions. The number “3” in Undeceth-3 indicates the average number of ethylene oxide units added to the undecyl alcohol molecule. Industrial production typically involves the use of catalysts to control the reaction rate and ensure the desired degree of ethoxylation .
Chemical Reactions Analysis
Undeceth-3 primarily undergoes reactions typical of ethoxylated compounds. These include:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions where the ethoxylate chain can be modified or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Undeceth-3 has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and improve reaction efficiency.
Biology: Employed in biological assays and experiments where emulsification of hydrophobic substances is required.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in cosmetics, detergents, and cleaning agents due to its excellent emulsifying and surfactant properties
Mechanism of Action
The mechanism of action of Undeceth-3 is based on its ability to reduce surface tension between different phases, such as oil and water. This is achieved through its amphiphilic structure, where the hydrophilic polyethylene glycol chain interacts with water, and the lipophilic undecyl chain interacts with oils. This interaction stabilizes emulsions and ensures the even distribution of ingredients in formulations .
Comparison with Similar Compounds
Undeceth-3 is part of a family of ethoxylated alcohols, which includes compounds like Deceth-3, Octeth-3, and Laureth-3. These compounds share similar properties but differ in the length of their alkyl chains. For example:
Deceth-3: Has a decyl (10-carbon) chain.
Octeth-3: Has an octyl (8-carbon) chain.
Laureth-3: Has a lauryl (12-carbon) chain. Undeceth-3 is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in certain formulations
Properties
CAS No. |
88299-47-2 |
---|---|
Molecular Formula |
C17H36O4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[2-(2-undecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h18H,2-17H2,1H3 |
InChI Key |
ASULYNFXTCGEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.